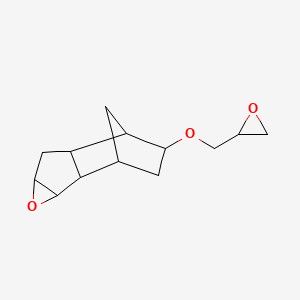
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is a complex organic compound with a unique structure It is characterized by its octahydroindene core, which is fused with an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene typically involves multicomponent reactions. These reactions are known for their efficiency and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxirane ring, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octahydro-4,4,8,8-tetramethyl-4α,7-methano-4α-H-naphth[1,8a-b]oxirene
- Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-
Uniqueness
Octahydro-4-(oxiranylmethoxy)-2,5-methano-2H-indeno(1,2-b)oxirene is unique due to its specific combination of an octahydroindene core and an oxirane ring. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
3030-59-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
9-(oxiran-2-ylmethoxy)-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C13H18O3/c1-6-2-10(15-5-7-4-14-7)8(1)9-3-11-13(16-11)12(6)9/h6-13H,1-5H2 |
InChI-Schlüssel |
HGXWGDPXIFBZIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2C4C(C3)O4)OCC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


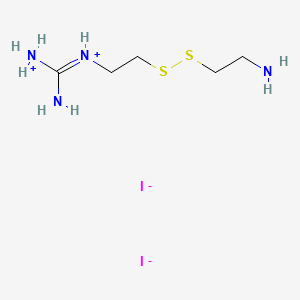
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737677.png)
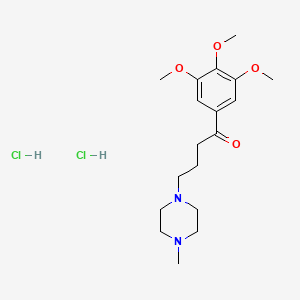
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)
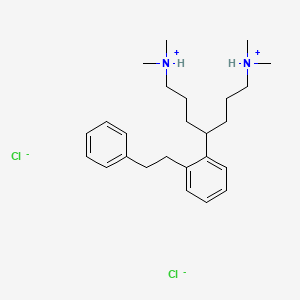
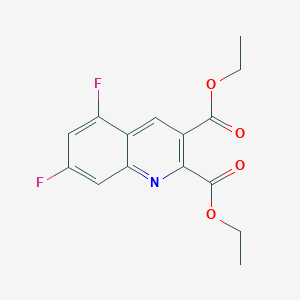
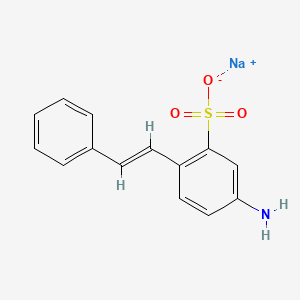
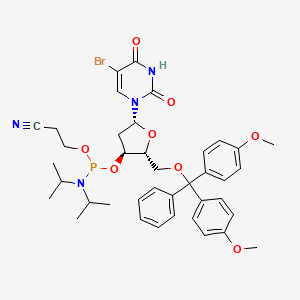


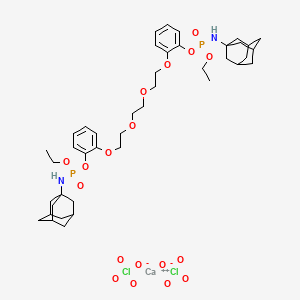
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)

